

An In-depth Technical Guide to N-(Trityl)glycine (Trt-Gly-OH)

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Compound of Interest

Compound Name: Trt-Gly-OH

Cat. No.: B554614

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Introduction

N-(Trityl)glycine (**Trt-Gly-OH**) is a pivotal derivative of the amino acid glycine, widely employed in the fields of peptide chemistry and pharmaceutical development. The introduction of the bulky trityl (triphenylmethyl) protecting group onto the amino terminus of glycine offers significant advantages in synthetic applications, most notably in solid-phase peptide synthesis (SPPS). This lipophilic protecting group enhances the solubility of the amino acid derivative in organic solvents commonly used in synthesis and is readily cleaved under acidic conditions, allowing for the stepwise assembly of peptide chains with high efficiency and purity.^[1] This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of **Trt-Gly-OH**.

Chemical Structure and Properties

Trt-Gly-OH consists of a glycine molecule in which one of the amino protons has been replaced by a trityl group. The trityl group is comprised of three phenyl rings attached to a single carbon atom, which imparts significant steric hindrance and lipophilicity to the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of **Trt-Gly-OH** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₂₁ H ₁₉ NO ₂	[1]
Molecular Weight	317.38 g/mol	
Appearance	White to off-white powder	[1]
Melting Point	176-178 °C	[2]
Solubility	Soluble in DMSO (33.33 mg/mL)	[3]
CAS Number	5893-05-0	[1]

Spectral Data

The structural characterization of **Trt-Gly-OH** is typically confirmed using various spectroscopic techniques:

- ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the trityl group and the methylene protons of the glycine backbone.
- ¹³C NMR: The carbon NMR spectrum shows resonances for the distinct carbon atoms in the trityl group and the glycine moiety.
- FT-IR: The infrared spectrum displays characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C=O (carboxylic acid), and C-N bonds present in the molecule.
- Mass Spectrometry: Mass spectral analysis confirms the molecular weight of the compound.

Experimental Protocols

Synthesis of N-(Trityl)glycine (Trt-Gly-OH)

The following protocol describes a common method for the synthesis of **Trt-Gly-OH** via the N-tritylation of glycine ethyl ester followed by saponification.[2]

Materials:

- Glycine ethyl ester hydrochloride
- Anhydrous chloroform
- Anhydrous triethylamine
- Triphenylmethyl chloride (Trityl chloride)
- 0.5 N alcoholic potassium hydroxide
- Ethyl ether
- Acetic acid

Procedure:

- Preparation of N-Trityl Glycine Ethyl Ester:
 - Dissolve 1.4 g of glycine ethyl ester hydrochloride in 14 mL of anhydrous chloroform containing 3 mL of anhydrous triethylamine.
 - Cool the solution to 0°C in an ice bath.
 - With stirring, add 2.8 g of triphenylmethyl chloride. The trityl chloride should dissolve immediately, followed by the precipitation of triethylamine hydrochloride.
 - Allow the reaction mixture to stand for approximately 1 hour to ensure completion.
 - Wash the reaction mixture with water to remove the triethylamine hydrochloride. The organic layer contains the desired N-trityl glycine ethyl ester.
- Saponification to **Trt-Gly-OH**:
 - The chloroform solution containing the N-trityl glycine ethyl ester is treated with 0.5 N alcoholic potassium hydroxide.
 - The reaction is stirred at room temperature, and the progress of the saponification can be monitored by thin-layer chromatography (TLC).

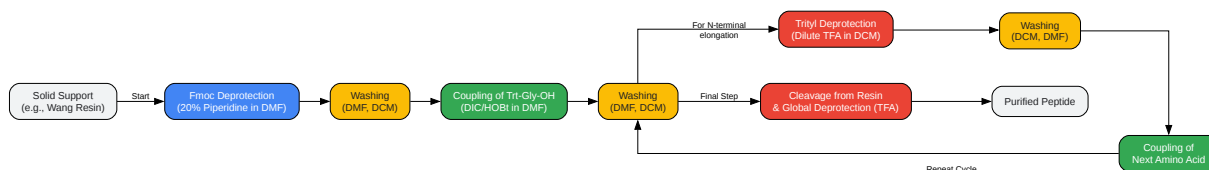
- Upon completion, the mixture is diluted with water and extracted with ethyl ether to remove any unreacted starting materials and byproducts.
- The aqueous layer is then cooled in an ice bath and acidified with acetic acid.
- N-(Trityl)glycine will precipitate out of the solution as an oil which subsequently crystallizes.
- The crystalline product is collected by filtration, washed with water, and dried to yield **Trt-Gly-OH**.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of **Trt-Gly-OH** is as a building block in SPPS. The trityl group serves as a temporary protecting group for the N-terminus of glycine, preventing unwanted side reactions during the coupling of subsequent amino acids in the peptide chain.

Experimental Workflow for SPPS using Trt-Gly-OH

The following diagram illustrates the key steps in a typical SPPS cycle involving the incorporation of a Trt-Gly residue.



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SPPS Workflow with **Trt-Gly-OH**

Biological Context and Signaling Pathways

Currently, there is limited specific information available that directly implicates **Trt-Gly-OH** in distinct biological signaling pathways. Its primary role is that of a synthetic intermediate. However, the core molecule, glycine, is a well-established neurotransmitter in the central nervous system, where it acts primarily as an inhibitory neurotransmitter by binding to glycine receptors (GlyRs), which are ligand-gated chloride channels.[4] Glycine is also involved in excitatory neurotransmission as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[5]

The biological activity of **Trt-Gly-OH** itself is not well-characterized. It is generally considered a protected form of glycine that is not biologically active until the trityl group is removed. The large, lipophilic trityl group would likely prevent its interaction with glycine receptors and transporters. Further research is required to determine if **Trt-Gly-OH** has any unique biological effects or if it can be utilized in drug delivery systems to target specific pathways following in vivo cleavage of the trityl group.

Conclusion

N-(Trityl)glycine is an indispensable tool in modern peptide chemistry. Its well-defined structure and predictable reactivity make it a reliable building block for the synthesis of complex peptides. The straightforward protocols for its synthesis and its efficient use in solid-phase peptide synthesis underscore its importance for researchers in drug discovery and development. While its direct biological activity is not a current focus of research, the foundational role it plays in the creation of bioactive peptides solidifies its significance in the scientific community.

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